molecular formula C13H20ClN5O2 B15388220 Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B15388220
M. Wt: 313.78 g/mol
InChI Key: UYZKXTLVMKEFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based intermediate widely utilized in pharmaceutical synthesis. Its structure comprises a tert-butyl carbamate group linked to a piperazine ring, which is further substituted with a 4-amino-6-chloropyrimidin-2-yl moiety. This compound is critical in medicinal chemistry for its role as a precursor in the development of bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C13H20ClN5O2

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-16-9(14)8-10(15)17-11/h8H,4-7H2,1-3H3,(H2,15,16,17)

InChI Key

UYZKXTLVMKEFDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)N

Origin of Product

United States

Biological Activity

Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate, identified by its CAS number 2298613-59-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20ClN5O2C_{13}H_{20}ClN_{5}O_{2}, with a molecular weight of approximately 313.78 g/mol. The chemical structure features a piperazine ring substituted with a pyrimidine derivative, which is crucial for its biological activity.

Key Properties:

  • Molecular Weight: 313.78 g/mol
  • Molecular Formula: C13H20ClN5O2
  • CAS Number: 2298613-59-7
  • Purity: Typically ≥95% in commercial preparations .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Bruton's Tyrosine Kinase (Btk) Inhibition:
    • Compounds in this class have shown selective inhibition of Btk, which is implicated in several autoimmune diseases and certain cancers. Inhibition of Btk may provide therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
  • Antitumor Activity:
    • Preliminary studies suggest that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential antitumor properties. For instance, chloroethyl pyrimidine nucleosides have demonstrated significant inhibitory effects on A431 vulvar epidermal carcinoma cells .
  • Anti-inflammatory Effects:
    • Some studies have reported that pyrimidine derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's pharmacological effects:

  • Cell Proliferation Assays: The compound has been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
  • Cytokine Production: Research has demonstrated that compounds with similar structures can reduce the production of inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses .

Mechanistic Insights

The mechanism of action for this compound likely involves:

  • Binding to Btk: The compound may bind to the active site of Btk, inhibiting its kinase activity and thereby disrupting downstream signaling pathways involved in cell survival and proliferation.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Btk InhibitionSelective inhibition linked to autoimmune diseases
Antitumor ActivityInhibitory effects on cancer cell lines
Anti-inflammatoryReduced cytokine production in macrophages

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperazine Key Modifications Synthesis Highlights Stability/Applications
Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate 4-Amino-6-chloropyrimidin-2-yl Chlorine and amino groups on pyrimidine Likely involves palladium-catalyzed coupling (analogous to ) High potential as kinase inhibitor intermediate; stability data not explicitly reported
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (Compound 1, ) 4-Amino-3-methyl-5-nitrophenyl Nitro and methyl groups on benzene CuI-catalyzed amination (52% yield) Intermediate for benzimidazoles; nitro group may limit stability under reducing conditions
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8, ) 6-Chloro-3-nitropyridin-2-yl Nitro and chlorine on pyridine Not detailed; likely SNAr or coupling 95% purity; nitro group introduces reactivity concerns (e.g., mutagenicity)
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 5, ) 3-Cyanopyridin-2-yl Cyano group on pyridine Multi-step functionalization (bromination, amination) Cyanopyridine enhances metabolic stability; used in target profiling
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (Compound 284, ) Dibenzylamino-cyclohexyl Sterically hindered cyclohexyl group Reductive amination with NaHB(OAc)₃ Designed for chiral amine synthesis; high steric bulk may affect solubility

Stability and Reactivity Trends

  • In contrast, the cyano-substituted analog shows improved stability, making it suitable for in-cell target profiling.
  • Chloropyrimidine vs. Chloropyridine: The 4-amino-6-chloropyrimidin-2-yl group in the target compound likely enhances hydrogen-bonding interactions compared to chloropyridine derivatives (e.g., ), which are more lipophilic and electron-deficient.

Pharmacological Relevance

  • Kinase Inhibitors: The 4-amino-6-chloropyrimidine moiety is a hallmark of kinase-binding scaffolds, analogous to retinol-binding protein antagonists in .
  • Antimicrobial Agents : Nitro- and halogen-substituted derivatives (e.g., ) are precursors for agents targeting bacterial DNA replication.
  • CNS Targets : Piperazine-carboxylates with bulky substituents (e.g., ) are explored for CNS penetration due to their balanced lipophilicity .

Q & A

Basic: What synthetic strategies and reaction conditions are critical for optimizing the yield and purity of this compound?

Answer:

  • Key Steps : Synthesis typically involves coupling reactions between pyrimidine intermediates and tert-butyl piperazine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
  • Reaction Conditions :
    • Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
    • Catalysts/Bases : Triethylamine (TEA), sodium carbonate, or DMAP for acid scavenging .
    • Temperature : 25–90°C, depending on reaction kinetics .
  • Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/petroleum ether systems or HPLC with C18 columns .
  • Purification : Silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and analytical methods are essential for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the piperazine ring (δ ~3.4–3.6 ppm for N-CH₂), tert-butyl group (δ ~1.4 ppm), and pyrimidine protons (δ ~6.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ester) .
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ using kinetic assays (e.g., ADP-Glo™ for kinases) .
    • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .
  • Structural Analysis :
    • Molecular Docking : Use software like AutoDock to predict binding modes to active sites (e.g., ATP-binding pockets) .
    • Co-crystallization : Attempt crystallization with target proteins to resolve binding interactions .
  • Cellular Studies :
    • Dose-Response Curves : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated proteins) .

Advanced: How should contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Answer:

  • Data Collection : Optimize crystal growth (e.g., vapor diffusion with PEG-based precipitants) and collect high-resolution data (≤1.2 Å) .
  • Refinement Strategies :
    • SHELXL : Apply restraints for disordered tert-butyl or piperazine groups. Use TWIN/BASF commands for twinned crystals .
    • Validation : Cross-check with NMR-derived distance constraints (NOESY) or Hirshfeld surface analysis .
  • Alternative Methods : If crystallography fails, use cryo-EM (for large complexes) or dynamic NMR to study conformational flexibility .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?

Answer:

  • Case Study : Compare analogs (e.g., 6-chloro vs. 6-amino substitution):

    Substituent Impact Evidence
    6-Chloro↑ Lipophilicity, ↑ BBB permeability
    6-Amino↑ Hydrogen bonding, ↓ metabolic stability
  • Methodology :

    • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity .
    • Metabolic Profiling : Use liver microsomes to assess CYP450-mediated degradation .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Storage : Store at –20°C in airtight containers with desiccants (e.g., silica gel). The tert-butyl ester is prone to hydrolysis in humid conditions .
  • In Solution : Use anhydrous DMSO or DMF for stock solutions. Avoid prolonged exposure to light (UV degradation) .
  • Stability Assays : Monitor via HPLC over 24–72 hours at room temperature and 4°C .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Troubleshooting :
    • Catalyst Optimization : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency .
    • Solvent Screening : Switch from toluene to DMF if intermediates are poorly soluble .
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 3 hours at 100°C vs. 24 hours conventional) .
  • Mechanistic Analysis : Use DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Advanced: What computational methods are recommended for predicting the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Gaussian or ORCA software to model transition states (e.g., nucleophilic attack on chloropyrimidine) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible transformations (e.g., Buchwald-Hartwig amination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.